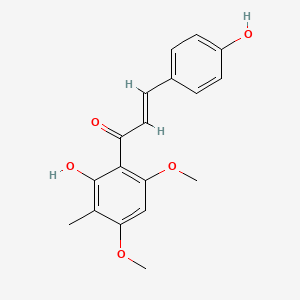![molecular formula C41H68O13 B12326650 3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B12326650.png)
3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Bacoside A involves the extraction of Bacopa monnieri using various solvents. One method includes the use of ethanol or methanol to extract the bacosides, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of Bacoside A can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods provide essential media, nutrients, and optimum growth conditions to improve the production of bacosides . Bioreactors can also be used for large-scale production, providing a suitable environment for the growth of the plant .
Analyse Chemischer Reaktionen
Types of Reactions
Bacoside A undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can break down Bacoside A into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize Bacoside A, leading to the formation of different oxidation products.
Reduction: Reducing agents like sodium borohydride can reduce Bacoside A, altering its chemical structure.
Major Products Formed
The major products formed from these reactions include aglycones, oxidized derivatives, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Bacoside A has a wide range of scientific research applications:
Wirkmechanismus
Bacoside A exerts its effects through multiple mechanisms:
Acetylcholinesterase Inhibition: Inhibits the enzyme acetylcholinesterase, increasing acetylcholine levels in the brain.
β-Amyloid Reduction: Reduces the formation of β-amyloid plaques, which are associated with Alzheimer’s disease.
Enhanced Cerebral Blood Flow: Improves blood flow to the brain, enhancing cognitive functions.
Neuroprotection: Aids in the repair of damaged neurons by enhancing kinase activity, neuronal synthesis, and restoration of synaptic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bacoside B: Another saponin found in Bacopa monnieri, similar in structure but with different pharmacological properties.
Ginsenoside: A triterpenoid saponin found in ginseng, known for its neuroprotective effects.
Jujuboside: A saponin found in Ziziphus jujuba, also studied for its cognitive-enhancing properties.
Uniqueness
Bacoside A is unique due to its combination of four different saponins, which work synergistically to provide its neuroprotective and cognitive-enhancing effects . Its ability to inhibit acetylcholinesterase and reduce β-amyloid plaques sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C41H68O13 |
|---|---|
Molekulargewicht |
769.0 g/mol |
IUPAC-Name |
3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3 |
InChI-Schlüssel |
LKCTWIIDXXXXAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)
![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)

![[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester](/img/structure/B12326601.png)
![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)

![2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol](/img/structure/B12326617.png)



![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B12326629.png)

